molecular formula C10H16N6O B8624437 (E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE

(E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE

Cat. No.: B8624437
M. Wt: 236.27 g/mol
InChI Key: UCRCNIWHZYYWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a pentyl side chain and a hydrazone functional group. Purine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE typically involves the condensation of a purine derivative with a hydrazine compound. One common method involves the reaction of 3-pentyl-3,7-dihydro-1H-purine-2,6-dione with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may also include additional purification steps such as column chromatography or crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine or alcohol.

Scientific Research Applications

(E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate, known for its mild stimulant effects.

    Allopurinol: A purine analog used in the treatment of gout.

Uniqueness

(E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE is unique due to its specific structure, which includes a pentyl side chain and a hydrazone group. This structural uniqueness may confer distinct biological activities and potential therapeutic applications that are not observed with other purine derivatives.

Properties

Molecular Formula

C10H16N6O

Molecular Weight

236.27 g/mol

IUPAC Name

2-hydrazinyl-3-pentyl-7H-purin-6-one

InChI

InChI=1S/C10H16N6O/c1-2-3-4-5-16-8-7(12-6-13-8)9(17)14-10(16)15-11/h6H,2-5,11H2,1H3,(H,12,13)(H,14,15,17)

InChI Key

UCRCNIWHZYYWRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C(=O)N=C1NN)NC=N2

Origin of Product

United States

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